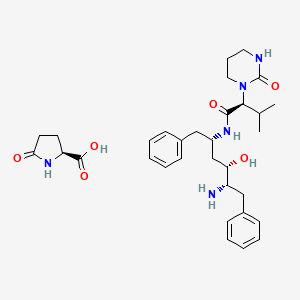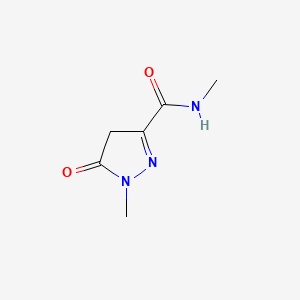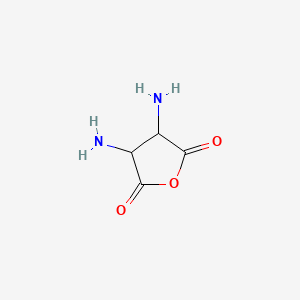![molecular formula C11H22N2O3 B576276 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine CAS No. 178311-49-4](/img/structure/B576276.png)
1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine is a chemical compound with the molecular formula C11H22N2O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, a hydroxyethyl group, and a methylamino group
Preparation Methods
The synthesis of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine typically involves the following steps:
Starting Materials: The synthesis begins with azetidine, which is reacted with tert-butoxycarbonyl chloride (BOC-Cl) to introduce the BOC protecting group.
Hydroxyethylation: The BOC-protected azetidine is then subjected to hydroxyethylation using ethylene oxide or a similar reagent under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form various derivatives.
Deprotection: The BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methylamino groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The BOC protecting group can be removed to expose the free amine, which can further interact with biological molecules.
Comparison with Similar Compounds
1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine can be compared with other azetidine derivatives, such as:
1-BOC-3-aminomethyl-azetidine: Lacks the hydroxyethyl group, making it less versatile in certain chemical reactions.
1-BOC-3-hydroxy-azetidine: Lacks the methylamino group, which may reduce its potential biological activity.
1-BOC-3-[(2-hydroxyethyl)amino]-azetidine: Similar structure but without the methyl group, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 3-[2-hydroxyethyl(methyl)amino]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-7-9(8-13)12(4)5-6-14/h9,14H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORALTMSVXDQECZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N(C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
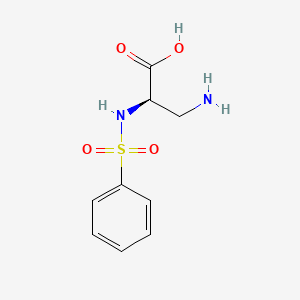

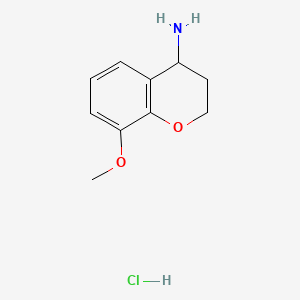
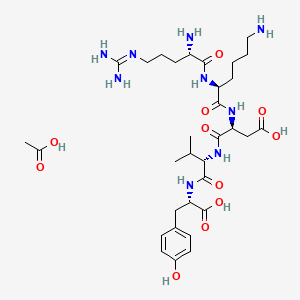
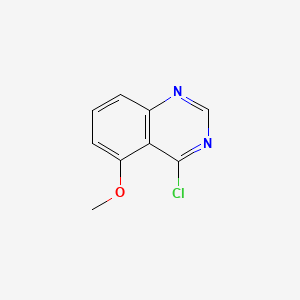
![6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile](/img/structure/B576201.png)
